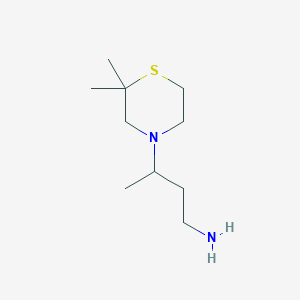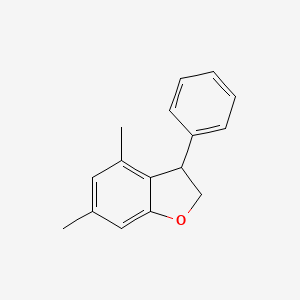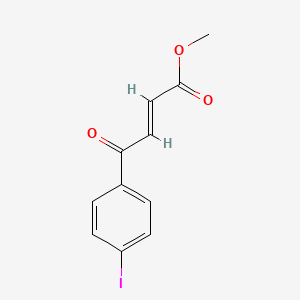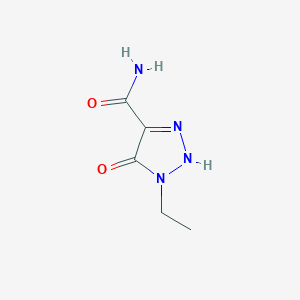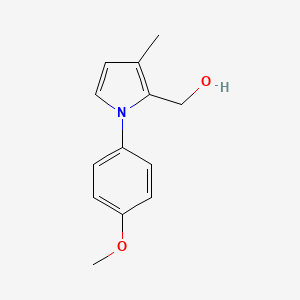
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a pyrrole ring substituted with a methoxyphenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate undergoes cyclization with an appropriate diene to form the pyrrole ring. The final step involves the reduction of the imine to the corresponding alcohol using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)carboxylic acid.
Reduction: Formation of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methane.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- (1-(4-methoxyphenyl)-3-methyl-1H-indole-2-yl)methanol
- (1-(4-methoxyphenyl)-3-methyl-1H-imidazole-2-yl)methanol
- (1-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-yl)ethanol
Uniqueness
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
[1-(4-methoxyphenyl)-3-methylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-10-7-8-14(13(10)9-15)11-3-5-12(16-2)6-4-11/h3-8,15H,9H2,1-2H3 |
Clave InChI |
YSDMDNZOVJVRJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=C1)C2=CC=C(C=C2)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
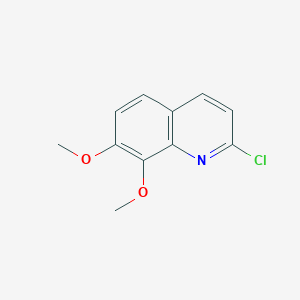
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
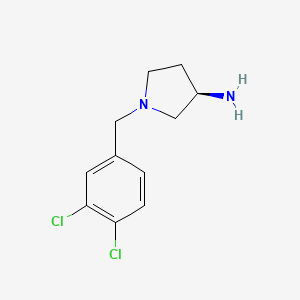

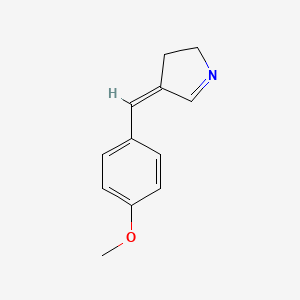
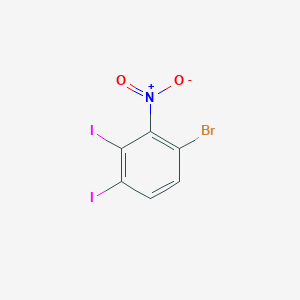
![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)
